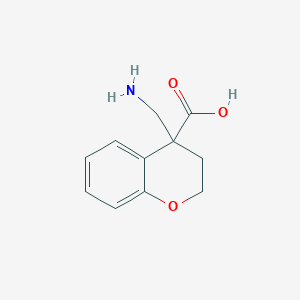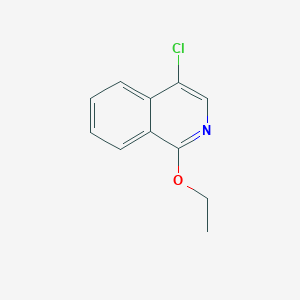
4-Chloro-1-ethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-ethoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the 4th position and an ethoxy group at the 1st position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethoxyisoquinoline can be achieved through several methods. One common approach involves the reaction of 4-chloroisoquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
- Substituted isoquinolines
- Aldehydes and carboxylic acids
- Tetrahydroisoquinoline derivatives
Scientific Research Applications
4-Chloro-1-ethoxyisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used as a precursor in the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as malaria and cancer.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethoxyisoquinoline is primarily related to its interaction with biological targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, isoquinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparison with Similar Compounds
4-Chloroisoquinoline: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
1-Ethoxyisoquinoline: Lacks the chlorine atom, which affects its reactivity and biological activity.
4-Bromo-1-ethoxyisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 4-Chloro-1-ethoxyisoquinoline is unique due to the presence of both chlorine and ethoxy substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-chloro-1-ethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |
InChI Key |
UVUBTJYPTZURKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


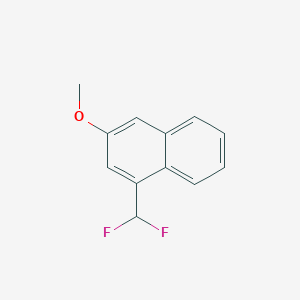

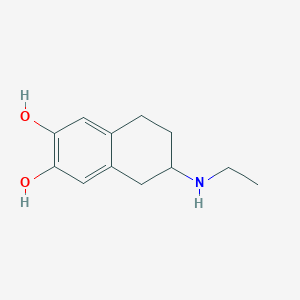



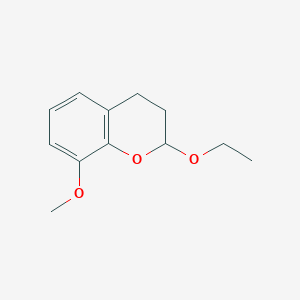
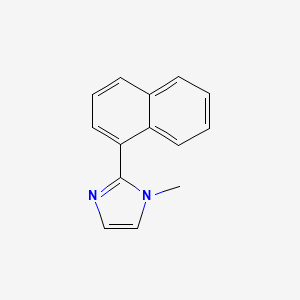



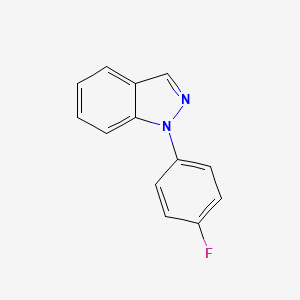
![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
